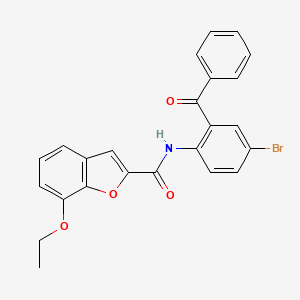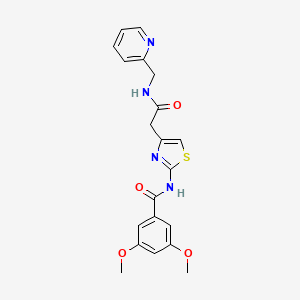
3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide” is a chemical compound. It is part of the thiazole family, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results. Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Novel heterocyclic compounds derived from visnaginone and khellinone showing potential anti-inflammatory and analgesic activities have been synthesized. These compounds, including thiazolopyrimidines and oxadiazepines, were evaluated for their COX-1/COX-2 inhibition, showcasing significant inhibitory activity and suggesting a pathway for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibiotic Synthesis : The synthesis of central skeletons for macrocyclic antibiotics, demonstrating the versatility of pyridine and thiazole derivatives in creating potent antibiotic structures. This work underscores the potential for structural analogs to contribute to the development of new antibiotics with unique mechanisms of action (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Anticancer and Anti-inflammatory Agents : Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the importance of thiazole and pyridine moieties in designing compounds with targeted biological activities. Such compounds have shown promising results in cytotoxicity assays and could lead to new treatments for cancer and inflammation-related disorders (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Chemical Synthesis and Characterization
Complex Heterocyclic Systems : The creation of complex heterocyclic systems, such as thiazolopyrimidines and oxadiazepines, from simple precursors. This research area explores the chemical versatility and reactivity of thiazole and pyridine derivatives, providing insights into novel synthetic routes and the potential for discovering new compounds with unique properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Aggregation Enhanced Emission : Studies on compounds exhibiting aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties reveal the significance of structural design in photophysical behaviors. This research underlines the potential of pyridyl substituted benzamides in developing materials for optoelectronic applications and sensing technologies (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. Thiazole derivatives, in general, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-16-7-13(8-17(10-16)28-2)19(26)24-20-23-15(12-29-20)9-18(25)22-11-14-5-3-4-6-21-14/h3-8,10,12H,9,11H2,1-2H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZCNYOIHPUJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-6-(2,2-dimethoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2860011.png)

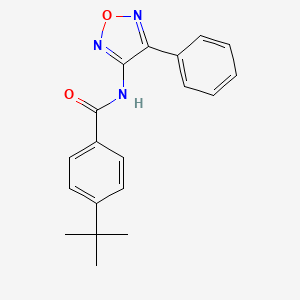
![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2860015.png)
![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2860016.png)

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride](/img/structure/B2860021.png)
![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)
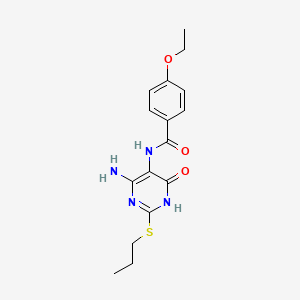


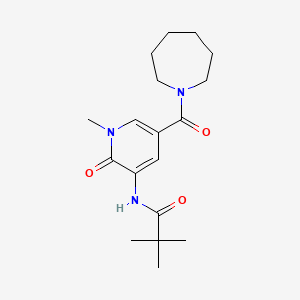
![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2860031.png)
